
2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has an isopropylsulfanyl group and a phenylsulfonyl group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, a monomer containing two phenylsulfonyl groups can be synthesized and reacted with bisthiols under mild conditions, leading to the synthesis of novel polymers .科学的研究の応用
Synthesis and Chemical Properties
A key area of research involving 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and its derivatives focuses on synthesis and chemical properties. Studies have detailed the synthesis of various pyrimidine derivatives showcasing antimicrobial activity. These syntheses involve reactions of pyrimidine compounds with different sulfonyl chlorides, leading to novel compounds characterized by spectral studies such as FT-IR, NMR, and LC–MS. Such research contributes to the understanding of the structural requirements for antimicrobial efficacy in pyrimidine derivatives (Mallikarjunaswamy et al., 2017).
Antimicrobial and Antifungal Activities
Another significant application involves evaluating the antimicrobial and antifungal activities of synthesized pyrimidine compounds. For instance, novel pyrazolopyrimidine compounds with incorporated phenylsulfonyl groups have been developed and shown to exhibit antimicrobial activities that exceed those of reference drugs. This suggests the potential of such compounds in developing new antimicrobial agents with enhanced efficacy (Alsaedi et al., 2019).
Fluorescent Labeling for HPLC
The chemical framework of 2-(Isopropylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol and related compounds lends itself to applications in analytical chemistry. One study discusses the use of a phenylsulfonyl semipiperazide derivative as a fluorescent labeling reagent for the determination of carboxylic acids in high-performance liquid chromatography (HPLC). This application highlights the utility of pyrimidine derivatives in enhancing detection sensitivity and specificity in complex analytical procedures (Inoue et al., 1998).
Molecular Corroboration and Drug Efficacy
Research into the medicinal potential of pyrimidine derivatives, including studies on novel pyrazoles derived from pyrimidine compounds, underscores the broader implications for drug discovery. These studies not only synthesize new compounds but also evaluate their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities, through in vitro and in silico methods. The findings support the role of pyrimidine derivatives in the development of novel therapeutic agents (Thangarasu et al., 2019).
Optical and Material Science Applications
In material science, pyrimidine derivatives containing phenylsulfonyl and other groups have been utilized to synthesize polyimides with high refractive indices, demonstrating their potential in the development of optical materials. The synthesis and comprehensive evaluation of these polyimides reveal their promising optical, thermal, mechanical, and solubility properties, indicating the versatility of pyrimidine-based compounds in advanced material applications (Guan et al., 2017).
特性
IUPAC Name |
5-(benzenesulfonyl)-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-9(2)19-13-14-8-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEWLDNJLCIOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

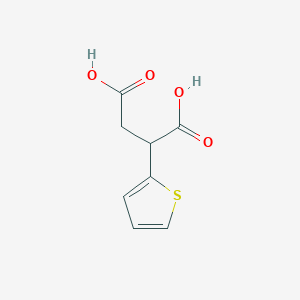
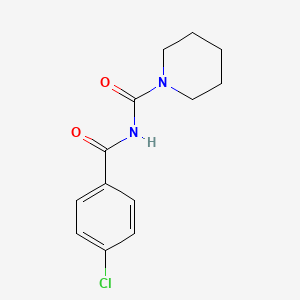
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

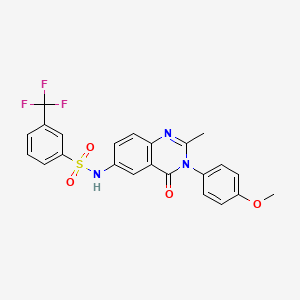
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
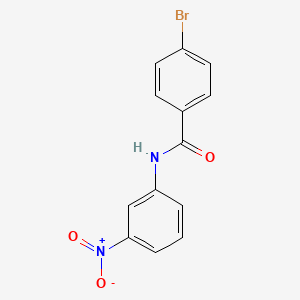
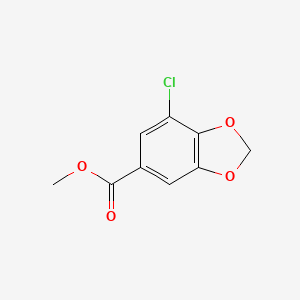
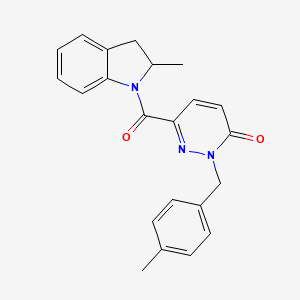
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)